
2,4-二氯-5,6,7-三甲氧基喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5,6,7-trimethoxyquinazoline is a quinazoline derivative with the molecular formula C11H10Cl2N2O3 and a molecular weight of 289.12 g/mol . This compound is characterized by the presence of two chlorine atoms and three methoxy groups attached to the quinazoline ring. It is typically a white to yellow solid and is used in various chemical and biological research applications .
科学研究应用
2,4-Dichloro-5,6,7-trimethoxyquinazoline has several scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 5,6,7-trimethoxyquinazoline using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires heating and an inert atmosphere to ensure the complete chlorination of the desired positions on the quinazoline ring.
Industrial Production Methods
Industrial production of 2,4-Dichloro-5,6,7-trimethoxyquinazoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity . The product is then purified using techniques like recrystallization or chromatography to meet industrial standards.
化学反应分析
Types of Reactions
2,4-Dichloro-5,6,7-trimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with aniline yields 2,4-dianilino-5,6,7-trimethoxyquinazoline, while oxidation may produce quinazoline derivatives with additional functional groups .
作用机制
The mechanism of action of 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact pathways and molecular targets depend on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: Similar in structure but with two methoxy groups instead of three.
2-Chloro-4,6,7-trimethoxyquinazoline: Contains one chlorine atom and three methoxy groups.
2,4-Diamino-6,7-dimethoxyquinazoline: Contains amino groups instead of chlorine atoms.
Uniqueness
2,4-Dichloro-5,6,7-trimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and three methoxy groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
2,4-dichloro-5,6,7-trimethoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(12)15-11(13)14-5/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCKRAIOYZMRSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488305 |
Source


|
| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61948-64-9 |
Source


|
| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

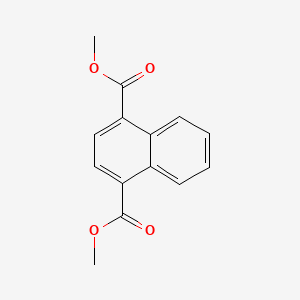
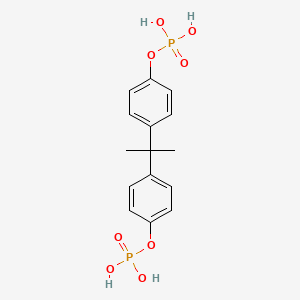
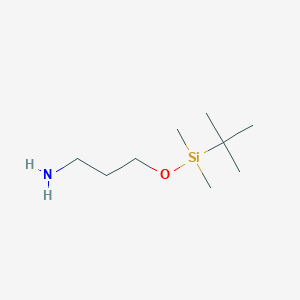
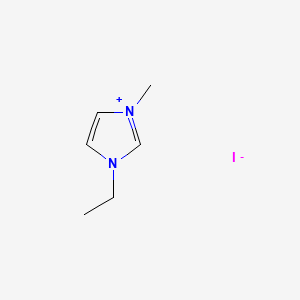
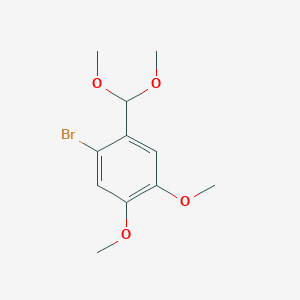
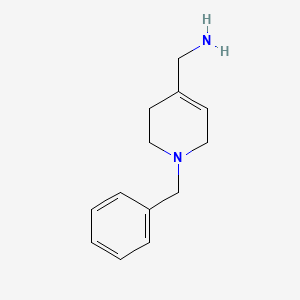
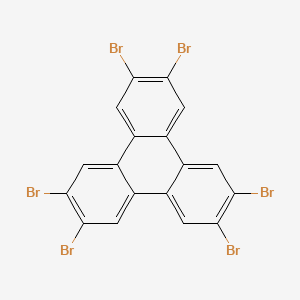
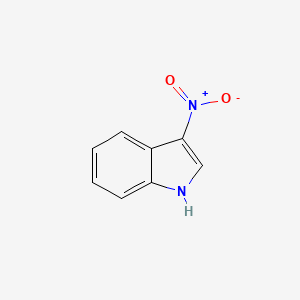
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
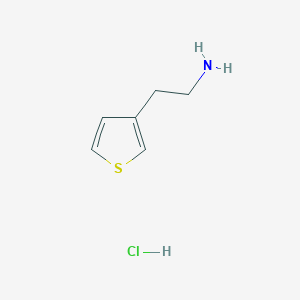
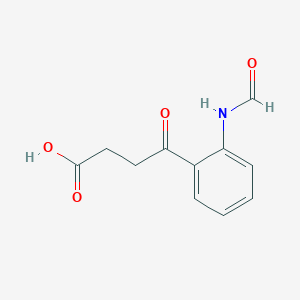
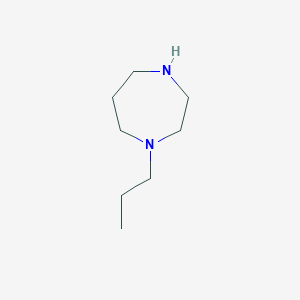
![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
